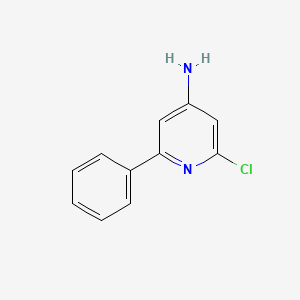
2-Chloro-6-phenyl-4-pyridinamine
Vue d'ensemble
Description
2-Chloro-6-phenyl-4-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-6-phenyl-4-pyridinamine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and utilizes organoboron reagents under mild and functional group tolerant conditions . The general reaction conditions include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination and amination under controlled temperature and pressure conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-phenyl-4-pyridinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-Chloro-6-phenyl-4-pyridinamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-phenyl-4-pyridinamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-phenylpyridine: A similar compound with a different substitution pattern on the pyridine ring.
6-Phenylpyridin-4-amine: Lacks the chlorine atom but shares the phenyl and amine groups.
Uniqueness
2-Chloro-6-phenyl-4-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-chloro-6-phenylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-7-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHZMMOZVKNZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)

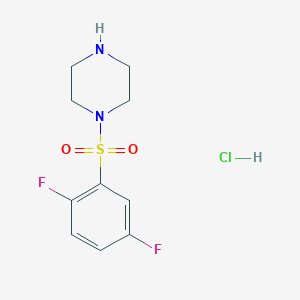

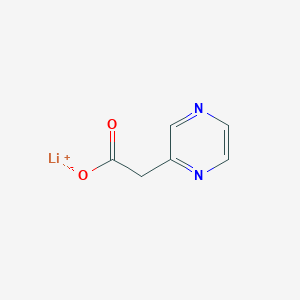
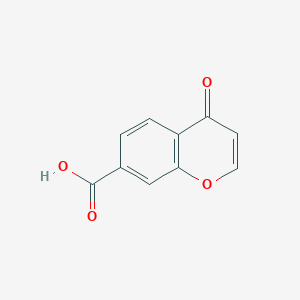
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)
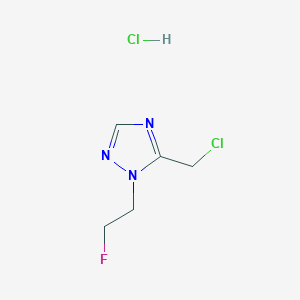
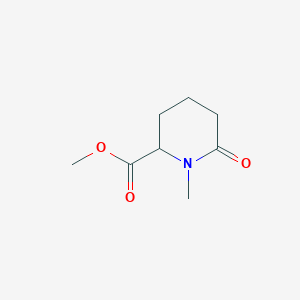
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)
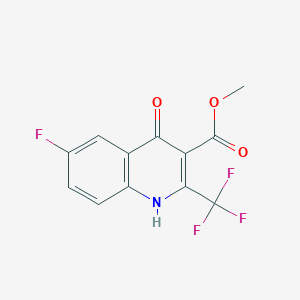
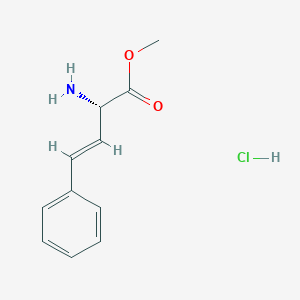
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
